molecular formula C10H9NO4 B1606831 (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid CAS No. 143629-26-9

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B1606831
M. Wt: 207.18 g/mol
InChI Key: AZQFAMKEDIARJR-UHFFFAOYSA-N
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Description

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid, also known as HABA, is a chemical compound that has been widely used in scientific research. HABA is a yellow powder that is soluble in water and has a molecular weight of 225.21 g/mol.

Scientific Research Applications

  • Neuroprotective Agents :

    • These compounds, particularly 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme. This inhibition is crucial as it provides a pathway for neuroprotection, particularly in conditions where interference with the kynurenine pathway is beneficial (Drysdale et al., 2000).
  • Complex Formation with Transition Metals :

    • Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized. These complexes are studied for their thermal and magnetic properties, demonstrating the versatility of this compound in forming biologically and chemically significant complexes (Ferenc et al., 2017).
  • Structural Analysis and Hydrogen Bonding :

    • The structural characteristics of related compounds, such as N-Phenylmaleamic acid, have been explored. These studies focus on their planar molecular structure and the formation of intramolecular hydrogen bonds, which are critical for understanding their chemical behavior (Lo & Ng, 2009).
  • Anticancer Potential :

    • Certain derivatives, such as N-maleanilinic acid derivatives, have been synthesized and evaluated for their cytotoxic effects against various carcinoma cells. This research signifies the potential of these compounds in cancer therapy (Zayed et al., 2019).
  • Antibacterial Activities :

    • Research has been conducted on novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing promising antibacterial activities. This suggests their potential utility in developing new antibacterial agents (El-Hashash et al., 2015).
  • DNA Interaction and Antitumor Activity :

    • Studies on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have shown that it interacts with DNA and exhibits antioxidant and antitumor activities, highlighting its potential in medical applications (Sirajuddin et al., 2015).
  • Analgesic Activity :

    • Certain derivatives, like 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, have been synthesized and found to possess analgesic activities, potentially paving the
    way for new pain management therapies .
  • Synthesis and Structural Studies :

    • The compound and its derivatives have been a focus in the synthesis of various heterocyclic compounds. These studies provide insights into their chemical properties and potential applications in different fields, including pharmaceuticals (Igidov et al., 2009).
  • Heterocyclic Synthesis and Biological Activity :

    • There's ongoing research into synthesizing novel heterocyclic compounds using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid. These compounds are then evaluated for their antimicrobial activities, indicating their potential in addressing microbial resistance issues (El-Hashash et al., 2014).
  • Exploring Antimicrobial and Behavioral Effects :

    • N-Substituted 4-aryl-2-hydroxy-4-oxobut-2-enoic acid hydrazides and their metal complexes have been studied for antimicrobial activity and effects on behavioral responses in mice. This research demonstrates the broad scope of applications, from microbiology to neurobiology (Pulina et al., 2019).

properties

IUPAC Name

(Z)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFAMKEDIARJR-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364344
Record name (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

CAS RN

28173-23-1
Record name NSC47507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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